Sodium Channel Blockade in Skeletal Muscle
In a direct head-to-head comparison using the loose patch clamp technique on isolated single skeletal muscle fibers, the potency of sodium current blockade by Tocosimplex (sparteine) was quantitatively established relative to other clinically relevant alkaloids [1]. Tocosimplex exhibits an IC50 of 168.8 μM for half-maximal blocking of sodium currents, positioning it as less potent than ajmaline (IC50 = 6.6 μM) and quinidine (IC50 = 55.7 μM), but substantially more potent than lupanine (IC50 = 1.2 mM) [1]. This data provides a precise, comparative benchmark for researchers requiring a specific degree of sodium channel inhibition in their experimental systems.
| Evidence Dimension | Sodium current half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | 168.8 μM |
| Comparator Or Baseline | Ajmaline: 6.6 μM; Quinidine: 55.7 μM; Lupanine: 1.2 mM |
| Quantified Difference | Tocosimplex is ~25.6-fold less potent than ajmaline, ~3.0-fold less potent than quinidine, and ~7.1-fold more potent than lupanine |
| Conditions | Loose patch clamp technique on sodium currents of isolated single skeletal muscle fibers |
Why This Matters
This specific IC50 value is critical for selecting Tocosimplex over other alkaloid sodium channel blockers when a moderate potency (sub-200 μM range) is required to avoid complete channel blockade or off-target effects in electrophysiological studies.
- [1] Differential effects of alkaloids on sodium currents of isolated single skeletal muscle fibers. FEBS Letters. 1998;436(2):251-255. View Source
